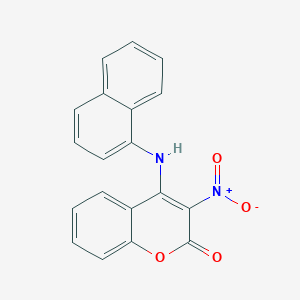![molecular formula C25H36O2Si B14389507 Ethyl 2-[methyl(diphenyl)silyl]decanoate CAS No. 89638-16-4](/img/structure/B14389507.png)
Ethyl 2-[methyl(diphenyl)silyl]decanoate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Ethyl 2-[methyl(diphenyl)silyl]decanoate is an organosilicon compound that features a silicon atom bonded to a methyl group and two phenyl groups, with an ethyl ester group attached to a decanoate chain
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 2-[methyl(diphenyl)silyl]decanoate typically involves the reaction of a silyl chloride with an alcohol in the presence of a base. One common method is the reaction of methyl(diphenyl)silyl chloride with ethyl 2-decanol in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the silyl chloride.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as distillation and chromatography are employed to obtain the desired product with high purity.
Analyse Chemischer Reaktionen
Types of Reactions
Ethyl 2-[methyl(diphenyl)silyl]decanoate can undergo various chemical reactions, including:
Oxidation: The silicon atom can be oxidized to form silanols or siloxanes.
Reduction: The ester group can be reduced to an alcohol.
Substitution: The silyl group can be substituted with other functional groups.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) can be used for oxidation reactions.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.
Substitution: Nucleophiles such as Grignard reagents or organolithium compounds can be employed for substitution reactions.
Major Products
Oxidation: Silanols or siloxanes.
Reduction: Ethyl 2-[methyl(diphenyl)silyl]decanol.
Substitution: Various substituted silyl compounds depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
Ethyl 2-[methyl(diphenyl)silyl]decanoate has several applications in scientific research:
Biology: Potential use in the development of bioactive molecules and drug delivery systems.
Medicine: Investigated for its potential in creating novel pharmaceuticals with improved properties.
Industry: Utilized in the production of advanced materials, including polymers and coatings.
Wirkmechanismus
The mechanism of action of ethyl 2-[methyl(diphenyl)silyl]decanoate involves its interaction with various molecular targets. The silyl group can enhance the lipophilicity of molecules, facilitating their passage through biological membranes. Additionally, the compound can act as a protecting group in organic synthesis, temporarily masking reactive sites and allowing for selective reactions to occur.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Ethyl 2-[trimethylsilyl]decanoate: Similar structure but with three methyl groups attached to the silicon atom.
Ethyl 2-[dimethyl(phenyl)silyl]decanoate: Contains two methyl groups and one phenyl group attached to the silicon atom.
Uniqueness
Ethyl 2-[methyl(diphenyl)silyl]decanoate is unique due to the presence of two phenyl groups attached to the silicon atom, which can influence its reactivity and interactions with other molecules. This structural feature can provide distinct advantages in certain applications, such as increased stability and specific binding properties.
Eigenschaften
CAS-Nummer |
89638-16-4 |
|---|---|
Molekularformel |
C25H36O2Si |
Molekulargewicht |
396.6 g/mol |
IUPAC-Name |
ethyl 2-[methyl(diphenyl)silyl]decanoate |
InChI |
InChI=1S/C25H36O2Si/c1-4-6-7-8-9-16-21-24(25(26)27-5-2)28(3,22-17-12-10-13-18-22)23-19-14-11-15-20-23/h10-15,17-20,24H,4-9,16,21H2,1-3H3 |
InChI-Schlüssel |
OOGUYQVZJFWQAQ-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCCCCCC(C(=O)OCC)[Si](C)(C1=CC=CC=C1)C2=CC=CC=C2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![3-Phenyl-6,10-dioxaspiro[4.5]dec-1-ene-4,4-dicarbonitrile](/img/structure/B14389425.png)
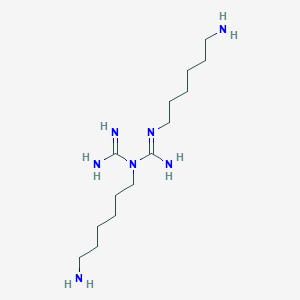
![2,3,5,6,7-Penta(propan-2-yl)bicyclo[2.2.1]heptaphosphane](/img/structure/B14389444.png)
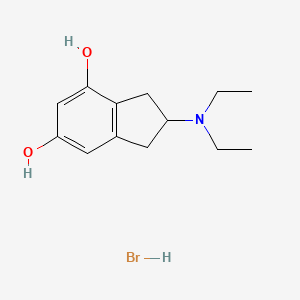
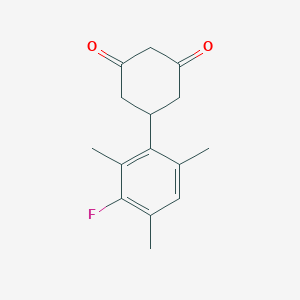
![Methyl 2-azido-3-[(pyrimidin-2-yl)sulfanyl]propanoate](/img/structure/B14389451.png)

![{2-[(3-Iodoprop-2-YN-1-YL)oxy]ethoxy}benzene](/img/structure/B14389459.png)
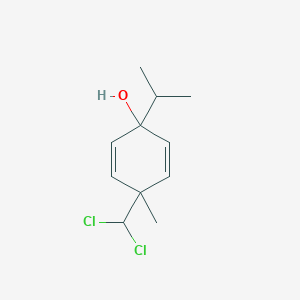


silane](/img/structure/B14389498.png)
![(4-Bromophenyl)[6-methyl-2-(piperidin-1-yl)pyridin-3-yl]methanone](/img/structure/B14389514.png)
